Reduced Lipophilicity (Estimated LogP) Relative to N4-Phenyl Analog Improves Drug-Likeness Profile
The target compound, bearing an N4-isopropyl group, is predicted to have significantly lower lipophilicity than its closest commercially characterized analog, 1-(3-ethoxy-4-methoxybenzyl)-4-phenylpiperazine, which has an experimentally measured LogP of 3.50 . Using the Hansch π constant difference between phenyl (π ≈ 1.96) and isopropyl (π ≈ 1.30) substituents, the target compound's LogP is estimated at approximately 2.84, representing a ΔLogP of –0.66 log units versus the phenyl comparator [1]. This reduction in lipophilicity is consistent with improved drug-likeness parameters and aligns with the preferred LogP range (1–3.5) for CNS-penetrant small molecules.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Estimated LogP ≈ 2.84 (calculated via π-constant difference from measured phenyl analog) |
| Comparator Or Baseline | 1-(3-Ethoxy-4-methoxybenzyl)-4-phenylpiperazine: Measured LogP = 3.50 |
| Quantified Difference | ΔLogP ≈ –0.66 log units (lower lipophilicity for target compound) |
| Conditions | LogP measured for comparator via shake-flask or HPLC method by Hit2Lead/ChemBridge screening library; target compound value estimated using fragment-based π-constant additivity |
Why This Matters
Reduced LogP of ~0.66 units brings the compound closer to the CNS-optimal range (LogP 2–3.5) versus the phenyl analog, potentially improving aqueous solubility, reducing non-specific protein binding, and lowering the risk of phospholipidosis—a critical consideration when selecting compounds for in vitro pharmacological profiling or in vivo PK studies.
- [1] Hansch, C., Leo, A., Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book, 1995. π values: phenyl = 1.96, isopropyl = 1.30. View Source
